molecular formula C11H5F15O2 B1580902 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate CAS No. 307-98-2

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Cat. No.: B1580902
CAS No.: 307-98-2
M. Wt: 454.13 g/mol
InChI Key: YSQGYEYXKXGAQA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a useful research compound. Its molecular formula is C11H5F15O2 and its molecular weight is 454.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1H,1H-Pentadecafluorooctyl acrylate, also known as 1H,1H-Perfluorooctyl acrylate or 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, is a semi-volatile fluorinated organic compound . The primary targets of this compound are surfaces where it is applied, such as metal substrates and stainless steel meshes . It is used to modify these surfaces to achieve desired properties like superhydrophobicity .

Mode of Action

The compound interacts with its targets by forming a coating on the surface. This coating is achieved through a process called Plasma Enhanced Chemical Vapor Deposition . The presence of the acrylate group and the peculiar chemical architecture of the perfluorocarbon polymer chains contribute to the extraordinary properties of these coatings .

Biochemical Pathways

The compound is known to resist protein adsorption, which can be crucial in biomedical applications .

Pharmacokinetics

It’s known that the compound has a low water solubility , which could affect its bioavailability.

Result of Action

The primary result of the action of 1H,1H-Pentadecafluorooctyl acrylate is the formation of a coating that imparts superhydrophobic properties to the surface . This can lead to decreased cell adhesion and improved corrosion resistance .

Action Environment

The action of 1H,1H-Pentadecafluorooctyl acrylate can be influenced by environmental factors. For instance, the compound is light-sensitive , which could affect its stability. Furthermore, the compound’s action can be influenced by the properties of the surface it is applied to, such as the mesh size and coating thickness .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQGYEYXKXGAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26337-50-8
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26337-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5059799
Record name 1H,1H-Perfluorooctyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-98-2
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecafluorooctyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H-Perfluorooctyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
Customer
Q & A

Q1: Why is 1H,1H-perfluorooctyl acrylate (FOA) particularly interesting for the synthesis of amphiphilic block copolymers?

A1: FOA is a fluorinated acrylate monomer that imparts hydrophobic properties when incorporated into a polymer chain. [] This makes it highly valuable for synthesizing amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The distinct difference in polarity between FOA blocks and other, more hydrophilic blocks leads to self-assembly in solution, creating unique nanoscale structures like micelles or vesicles. [] This self-assembly behavior is highly attractive for applications such as drug delivery, where the hydrophobic domains can encapsulate drug molecules, and the hydrophilic domains provide water solubility.

Q2: What specific challenges arise when using 1H,1H-perfluorooctyl acrylate (FOA) in Atom Transfer Radical Polymerization (ATRP), and how can they be addressed?

A2: ATRP is a powerful technique for controlling polymer chain growth and architecture, but the polymerization of fluorinated monomers like FOA can be challenging. The highly electronegative fluorine atoms can interact with the metal catalysts commonly used in ATRP, leading to reduced catalytic activity and poor control over polymerization. [] Research indicates that using fluoroalkyl-substituted ligands, such as those based on 2,2′-bipyridine, can enhance the catalyst's compatibility with the fluorinated monomer. [] These modified ligands help to stabilize the catalyst and promote a more controlled polymerization process, resulting in well-defined block copolymers with targeted molecular weights and narrow distributions.

Q3: What unique properties do fluorinated block copolymers, such as those incorporating 1H,1H-perfluorooctyl acrylate (FOA), offer for material applications?

A3: The incorporation of FOA into block copolymers introduces low surface energy characteristics, often leading to oil and water repellent properties. [] This makes them suitable for coatings, especially in applications requiring anti-fouling or easy-to-clean surfaces. Additionally, these copolymers have demonstrated potential in dispersion polymerization within fluorinated solvents. [] For instance, they act as effective stabilizers in the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) particles. The resulting particles, with sizes ranging from 0.3 to 1.5 μm, highlight the potential of these copolymers in controlling particle formation and stabilization within specific fluorinated environments.

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